N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

VAP-1/SSAO inhibition Species selectivity Inflammatory disease

N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine (CAS 1179451-04-7) is a synthetic small molecule belonging to the N-(2H-tetrazol-5-yl)amine class, characterized by a 3-chlorobenzyl ether moiety linked via a benzyl spacer to a tetrazole amine core. With a molecular formula of C15H14ClN5O and a molecular weight of 315.76 g/mol, it features a tetrazole ring – a well-known carboxylic acid bioisostere – and a chlorobenzyl ether group that may influence lipophilicity and target binding.

Molecular Formula C15H14ClN5O
Molecular Weight 315.76 g/mol
Cat. No. B13379738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine
Molecular FormulaC15H14ClN5O
Molecular Weight315.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H14ClN5O/c16-13-6-3-4-11(8-13)10-22-14-7-2-1-5-12(14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)
InChIKeyVSHLOVQDUBIOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine (CAS 1179451-04-7) – Key Specifications and Comparator Context


N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine (CAS 1179451-04-7) is a synthetic small molecule belonging to the N-(2H-tetrazol-5-yl)amine class, characterized by a 3-chlorobenzyl ether moiety linked via a benzyl spacer to a tetrazole amine core . With a molecular formula of C15H14ClN5O and a molecular weight of 315.76 g/mol, it features a tetrazole ring – a well-known carboxylic acid bioisostere – and a chlorobenzyl ether group that may influence lipophilicity and target binding . Structurally related analogs in the N-(2H-tetrazol-5-yl)amine class have been explored as VAP-1/SSAO inhibitors, making compound identity confirmation and purity verification essential for reproducible research procurement [1].

Why N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine Cannot Be Replaced by Generic Tetrazole Amine Analogs Without Quantitative Risk


Tetrazole-amine derivatives as a class exhibit widely divergent potency and selectivity profiles that are highly sensitive to subtle substituent variations. For example, within the Astellas VAP-1 inhibitor series, structurally analogous compounds show IC50 values spanning more than three orders of magnitude (from low nanomolar to >100 µM) against human VAP-1 depending solely on the benzyl substitution pattern [1]. The 3-chlorobenzyloxy moiety in the target compound introduces a specific ether linkage geometry and a meta-chlorine substituent that can alter hydrogen-bonding capacity, lipophilicity, and steric fit within the enzyme active site compared to 4-fluorobenzyl, 2,6-dichlorobenzyl, or unsubstituted benzyl analogs . Without confirming that a substitute compound has been tested in the same assay under identical conditions, any assumption of functional equivalence is scientifically unjustified and may lead to irreproducible results.

Quantitative Differentiation Evidence for N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine


Species-Selective VAP-1 Inhibition: Rat vs. Human IC50 Divergence as a Selectivity Indicator

The N-(2H-tetrazol-5-yl)amine scaffold class demonstrates pronounced species-dependent potency in VAP-1 inhibition. In the Kubota et al. (2020) head-to-head comparison of five known VAP-1 inhibitors across recombinant rat, mouse, and human enzymes, the Astellas compound 35c (a thiazole-containing analog within the broader tetrazole-amine class) exhibited an IC50 of 13 nM for rat VAP-1 versus 230 nM for human VAP-1, representing a 17.7-fold selectivity window [1]. This demonstrates that within this chemical space, species selectivity is a measurable and variable parameter. While not a direct measurement of the target compound, this class-level inference establishes that procurement decisions for tetrazole-amine VAP-1 inhibitors must account for species-specific potency differences, which can vary dramatically with substituent identity.

VAP-1/SSAO inhibition Species selectivity Inflammatory disease

Active Site Channel Hydrophobicity: Rationale for 3-Chlorobenzyl vs. 4-Fluorobenzyl Substituent Differentiation

Crystallographic and modeling studies have established that the human VAP-1 active site channel is larger and more hydrophobic than the rodent enzyme channel [1]. This finding has direct implications for substituent selection: larger hydrophobic substituents (such as 3-chlorobenzyl, with a Hansch π value of approximately 0.71 for chlorine vs. 0.14 for fluorine) are predicted to engage the human VAP-1 hydrophobic channel more effectively than smaller or more polar substituents [2]. The 3-chlorobenzyloxy moiety in the target compound introduces a chlorine atom at the meta position of the benzyl ether, providing increased hydrophobicity (calculated logP ~3.5-4.0 based on fragment-based estimation) compared to the 4-fluorobenzyl analog (calculated logP ~3.0-3.5) . This differentiation is consistent with the observation that larger hydrophobic inhibitors from Astellas and Boehringer Ingelheim show comparable potency across species despite hypothesized human selectivity, indicating that chlorine substitution may offer balanced cross-species activity [1].

Structure-activity relationship Hydrophobic interactions VAP-1 active site

Tetrazole Tautomerism and Hydrogen Bonding Capacity: Differentiating the 2H-Tetrazol-5-ylamine Scaffold

The 2H-tetrazol-5-ylamine moiety in the target compound exists in equilibrium with its 1H-tautomer, a property that distinguishes it from N-methylated tetrazole analogs where tautomerism is blocked [1]. The free NH in the 2H-tetrazole ring provides an additional hydrogen bond donor (HBD count = 2 for the target compound) compared to N-methyl-tetrazole analogs (HBD count = 1), which can influence both solubility and target engagement . The 2H-tetrazol-5-ylamine form presents the amine at the 5-position of the tetrazole, a spatial arrangement distinct from 1H-tetrazol-5-ylamine isomers that can alter the vector of hydrogen bonding relative to the benzyl ether moiety [1]. This tautomeric state-dependent pharmacology has been documented for tetrazole-containing drugs where the 2H vs. 1H preference affects potency by up to 10-fold [2].

Tetrazole tautomerism Bioisosterism Hydrogen bonding

Purity and Identity Verification: Analytical Benchmarks for Reproducible Procurement

The target compound is commercially available with defined analytical specifications including molecular formula (C15H14ClN5O), molecular weight (315.76 g/mol), InChI Key (VSHLOVQDUBIOKF-UHFFFAOYSA-N), and canonical SMILES (C1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC(=CC=C3)Cl) . The CAS number 1179451-04-7 provides a unique identifier for procurement, distinguishing it from isomers such as 1-(4-chlorobenzyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 31694-94-7) where the chlorine is at the para position . The ortho-substituted benzyl ether linkage (O at position 2 of the benzyl group) creates a distinct spatial arrangement compared to meta- or para-substituted analogs, potentially influencing conformational preferences in target binding .

Quality control Analytical characterization Procurement reproducibility

Comparative Substituent Analysis: Meta-Chlorine vs. Para-Fluorine in Tetrazole-Amine VAP-1 Inhibitor Scaffolds

Within the N-(2H-tetrazol-5-yl)amine class, the nature and position of halogen substitution on the benzyl ether moiety is a key determinant of pharmacological profile. The target compound features a 3-chlorobenzyl group (meta-Cl, σm = 0.37), while the closest cataloged analog bears a 4-fluorobenzyl group (para-F, σp = 0.06) . The electron-withdrawing effect of chlorine at the meta position (σm = 0.37) is substantially greater than fluorine at the para position (σp = 0.06), which can influence the electron density of the ether oxygen and consequently its hydrogen bond acceptor strength [1]. Additionally, the meta-substitution pattern in the target compound positions the chlorine away from the tetrazole binding region, potentially reducing steric clashes compared to ortho-substituted analogs .

Substituent effects Halogen bonding Medicinal chemistry

Optimal Scientific and Industrial Application Scenarios for N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine


VAP-1/SSAO Inhibitor Structure-Activity Relationship (SAR) Studies with Halogen Substituent Variation

This compound is best deployed as a meta-chlorobenzyl ether probe in systematic SAR campaigns aiming to map the halogen tolerance and positional preferences of the VAP-1/SSAO hydrophobic active site channel. As established in Section 3 (Evidence Items 1-2), the target's 3-chlorobenzyl substituent provides a distinct hydrophobicity (estimated logP ~3.5-4.0) and electronic profile (σm = 0.37) compared to 4-fluorobenzyl analogs [1]. Researchers comparing this compound head-to-head with the 4-fluorobenzyl congener under identical assay conditions can isolate the contribution of halogen identity and substitution position to VAP-1 potency and species selectivity [2].

Comparative Tautomeric State-Dependent Pharmacology Studies

The 2H-tetrazol-5-ylamine scaffold with free NH (HBD = 2) allows systematic investigation of tautomerism-dependent target engagement, as outlined in Evidence Item 3. By comparing the target compound against N-methylated tetrazole analogs (HBD = 1, tautomerism blocked), researchers can quantify the contribution of tetrazole NH hydrogen bonding and tautomeric flexibility to binding affinity, residence time, and functional activity [3]. This application is particularly relevant for programs seeking to optimize the tetrazole moiety as a carboxylic acid bioisostere with tunable hydrogen bonding.

Species Selectivity Profiling in Cross-Species VAP-1 Inhibition Assays

Based on the species selectivity evidence presented in Evidence Item 1, this compound should be prioritized for parallel testing against recombinant rat, mouse, and human VAP-1 enzymes to establish its species selectivity index. The Kubota et al. (2020) framework provides a validated comparative methodology using benzylamine oxidative deamination fluorescence assays with standardized preincubation protocols [2]. The resulting selectivity profile will inform whether the compound is best suited for rodent efficacy models, human target engagement studies, or both.

Chemical Biology Probe for Ether-Linked Tetrazole Pharmacophore Validation

The ortho-substituted benzyl ether linkage is a distinguishing structural feature of the target compound (Evidence Item 4). This connectivity can be exploited as a chemical biology tool to probe whether an ether-linked benzyl spacer (as opposed to direct C-N linked or methylene-bridged analogs) is required for target engagement. Comparative testing against 1-(4-chlorobenzyl)-1H-tetrazol-5-amine (CAS 31694-94-7) can isolate the contribution of the ether oxygen and ortho-substitution geometry to biological activity .

Quote Request

Request a Quote for N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.